3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a unique organic compound. Its structure incorporates a spirocyclic framework, fluorine atoms, and an oxadiazolidinone moiety. These characteristics potentially afford it a range of reactivity and application profiles in various scientific fields.
Properties
IUPAC Name |
3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-16(2)9-18(17(3,4)27-16)13(24)23(15(25)22-18)8-10-7-11(19)5-6-12(10)26-14(20)21/h5-7,14H,8-9H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUEGPKZPVPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(=O)N(C(=O)N2)CC3=C(C=CC(=C3)F)OC(F)F)C(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione often starts with the reaction of 2-(difluoromethoxy)-5-fluorobenzyl bromide with tetramethylcyclopropane-1,1-dicarboxylate. Subsequent steps typically involve cyclization reactions under specific conditions, such as using a base or acidic catalyst, to form the desired spirocyclic structure.
Industrial Production Methods: For industrial production, the synthesis often includes scalable and reproducible methods. These might involve the use of continuous flow reactors to optimize reaction times and yields or employing green chemistry principles to minimize waste and enhance environmental compatibility.
Chemical Reactions Analysis
Types of Reactions: 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically undergoes reactions such as nucleophilic substitution, where the difluoromethoxy and fluorine atoms can be targeted.
Common Reagents and Conditions: Common reagents include strong nucleophiles like organometallic reagents for substitutions, as well as oxidative agents for functional group transformations. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: From these reactions, one might expect products that retain the spirocyclic core but with modified substituents. This could include addition of various functional groups or extension of the molecular framework, making it potentially valuable for further applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules, particularly those requiring a stable spirocyclic core.
Medicine: In medicine, this compound could be explored for its pharmacokinetic properties, potentially serving as a lead compound for drug development.
Industry: Industrially, it could be utilized in the synthesis of specialized materials, such as fluorinated polymers or as a precursor for agrochemicals.
Mechanism of Action
This compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, facilitated by its structural features. The presence of fluorine can enhance binding affinity and selectivity, impacting pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to similar spirocyclic compounds, 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stands out due to the presence of difluoromethoxy and fluorine substituents, which can significantly influence its chemical and biological properties.
List of Similar Compounds:3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]oxazolidine-2,4-dione.
3-[[2-(Fluoromethoxy)-5-fluorophenyl]methyl]-6,6-dimethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
5-Fluoro-3-[(4-fluorophenyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
This article has covered the essential aspects of this compound, providing a detailed look at its synthesis, chemical reactions, applications, and comparisons with similar compounds. Hope this helps you understand it better!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
